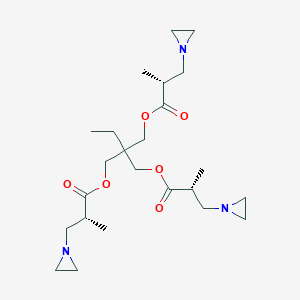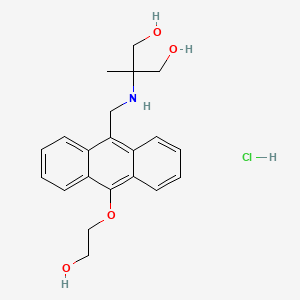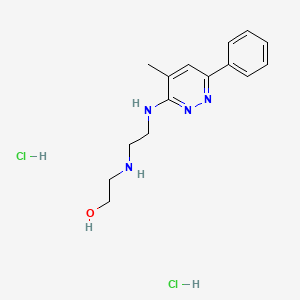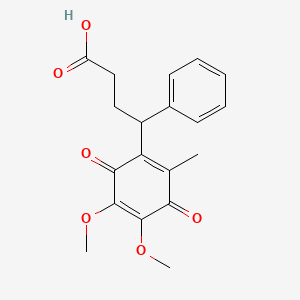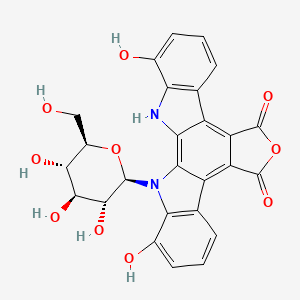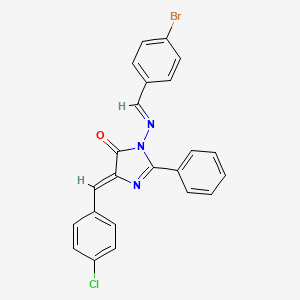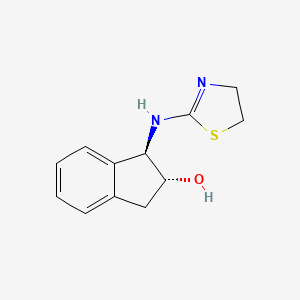
1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- is a complex organic compound characterized by its unique structure, which includes an indene backbone and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, followed by the introduction of the thiazole ring through a series of nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, owing to its ability to interact with specific biological targets.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, cis-: This isomer differs in the spatial arrangement of its atoms, which can lead to different chemical and biological properties.
2-Thiazolidinone derivatives: These compounds share the thiazole ring but differ in the rest of their structure, affecting their reactivity and applications.
Uniqueness: The trans- configuration of 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)- imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its cis- isomer and other thiazole-containing compounds.
This detailed overview provides a comprehensive understanding of 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans-, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
141034-16-4 |
|---|---|
Formule moléculaire |
C12H14N2OS |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H14N2OS/c15-10-7-8-3-1-2-4-9(8)11(10)14-12-13-5-6-16-12/h1-4,10-11,15H,5-7H2,(H,13,14)/t10-,11-/m1/s1 |
Clé InChI |
JNNJKWBEXNHBNT-GHMZBOCLSA-N |
SMILES isomérique |
C1CSC(=N1)N[C@H]2[C@@H](CC3=CC=CC=C23)O |
SMILES canonique |
C1CSC(=N1)NC2C(CC3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
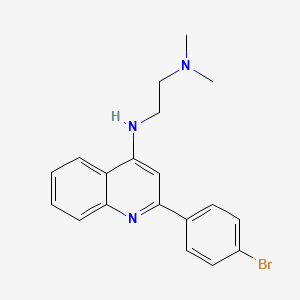
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)

